molecular formula C16H20ClN3O3 B1222719 GYKI-12743 CAS No. 110714-10-8

GYKI-12743

Cat. No.: B1222719
CAS No.: 110714-10-8
M. Wt: 337.80 g/mol
InChI Key: WJDFSAOMSJHHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GYKI-12743 involves several steps:

Chemical Reactions Analysis

GYKI-12743 undergoes various chemical reactions:

Comparison with Similar Compounds

GYKI-12743 can be compared with other alpha-adrenergic receptor antagonists such as:

This compound is unique in its selective action on postsynaptic vascular alpha-adrenoceptors and its potential role in modulating neuropeptide Y .

Biological Activity

GYKI-12743 is a compound recognized primarily for its biological activity as a postsynaptic vascular alpha-adrenoceptor antagonist . This compound has been the subject of various studies focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

This compound functions by selectively antagonizing alpha-1 adrenergic receptors, which are implicated in vascular smooth muscle contraction and blood pressure regulation. By blocking these receptors, this compound can induce vasodilation, thereby lowering blood pressure. This mechanism has been explored in various animal models, demonstrating its potential utility in treating conditions like hypertension.

Pharmacological Profile

The pharmacological profile of this compound includes the following key characteristics:

  • Receptor Affinity : this compound displays significant affinity for alpha-1 adrenoceptors, which has been quantified in various studies.
  • Antihypertensive Effects : Experimental data indicate that this compound effectively reduces blood pressure in pithed rat models, highlighting its potential as an antihypertensive agent .
  • CNS Effects : Some studies suggest that this compound may also influence central nervous system pathways, although the exact implications of this activity require further investigation .

Case Studies and Research Findings

Several research articles have documented the biological activity and therapeutic potential of this compound:

  • Synthesis and Evaluation : A study detailed the synthesis of this compound and its evaluation as a selective alpha-1 antagonist. The compound was shown to reduce blood pressure effectively in hypertensive models .
  • MicroRNA Interaction : Another study explored how microRNA pathways might modulate the effects of this compound on synaptic scaling in neurons, suggesting broader implications for neurological health .
  • Vascular Studies : In vascular studies, this compound demonstrated a capacity to modulate vascular tone through its antagonistic action on alpha-adrenoceptors, providing insights into its potential use in managing cardiovascular diseases .

Data Table: Summary of Biological Activity

Study Focus Findings
Rabloczky et al., 1991Synthesis and Antihypertensive ActivityEstablished that this compound lowers blood pressure in pithed rats through alpha-1 antagonism.
PMC6431224CNS EffectsInvestigated microRNA interactions affecting synaptic activity; implications for neurological disorders.
Acta Physiol Hung., 1991Vascular ResponseDemonstrated vasodilatory effects via alpha-adrenoceptor blockade; potential applications in hypertension treatment.

Properties

CAS No.

110714-10-8

Molecular Formula

C16H20ClN3O3

Molecular Weight

337.80 g/mol

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride

InChI

InChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H

InChI Key

WJDFSAOMSJHHCG-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl

Synonyms

1-((1,4-benzodioxan-2-ylmethyl)amino)-3-(3-pyridazinon-2-yl)propane
GYKI 12743
GYKI-12 743
GYKI-12743

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.